molecular formula C16H21ClN2O3 B4573235 1-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4573235
M. Wt: 324.80 g/mol
InChI Key: RCVYFVAUVWAOFI-UHFFFAOYSA-N
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Description

1-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H21ClN2O3 and its molecular weight is 324.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.1240702 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Research has been conducted on the structure and conformation of related pyrrolidine carboxamides. For example, a study on the crystal structure and molecular conformation of a solvated pyrrolidine carboxamide derivative highlights its potential antineoplastic properties. The compound's structure was elucidated using X-ray analysis and molecular orbital methods, providing insights into its conformation and interactions within the crystal lattice, indicating its relevance in drug design and synthesis strategies (Banerjee et al., 2002).

Polymer Synthesis

Significant work has been done on synthesizing polymers and polyamides using related chemical structures. One study describes the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides displayed high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating their utility in materials science (Hsiao et al., 2000).

Antioxidant Activity

Another area of research focuses on the antioxidant properties of pyrrolidine carboxamide derivatives. A study synthesized novel pyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activities using the DPPH radical scavenging method. Some compounds exhibited potent antioxidant activity, suggesting their potential application in developing novel antioxidants (Tumosienė et al., 2019).

Synthetic Methodologies

The development of synthetic methodologies for creating pyrrolidine derivatives has been explored. Research includes the synthesis of specific pyrrolidine-3-carboxylic acid derivatives and their evaluation for antioxidant activity, showcasing innovative approaches to synthesizing and modifying these compounds for enhanced biological activities (Srikrishna et al., 2010).

Properties

IUPAC Name

1-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-3-4-7-19-10-11(8-15(19)20)16(21)18-13-9-12(17)5-6-14(13)22-2/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVYFVAUVWAOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.